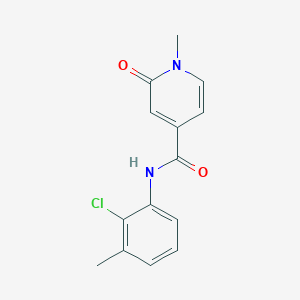![molecular formula C15H18N2O2 B7585983 4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B7585983.png)
4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It belongs to the family of benzoxazines, which are known to modulate the activity of nicotinic acetylcholine receptors (nAChRs) in the brain.
科学研究应用
4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to improve cognitive function, memory, and attention in animal models and human subjects. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential.
作用机制
4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine modulates the activity of nAChRs in the brain, which are involved in various physiological processes, including learning, memory, attention, and mood regulation. By enhancing the activity of these receptors, this compound can improve cognitive function and reduce inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, memory, and attention in animal models and human subjects. It has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential. However, the exact biochemical and physiological effects of this compound are still being studied.
实验室实验的优点和局限性
4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the research on 4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine, including:
1. Further studies on the mechanism of action of this compound and its effects on nAChRs.
2. Clinical trials to investigate the therapeutic potential of this compound in neurological and psychiatric disorders.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in humans.
4. Development of new analogs of this compound with improved pharmacological properties.
5. Investigation of the potential side effects and toxicity of this compound.
6. Studies on the interaction of this compound with other drugs and medications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It modulates the activity of nAChRs in the brain, which are involved in various physiological processes, including learning, memory, attention, and mood regulation. This compound has been shown to improve cognitive function, memory, and attention in animal models and human subjects. However, further research is needed to fully understand the mechanism of action and therapeutic potential of this compound, as well as its potential side effects and toxicity.
合成方法
4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine can be synthesized through a multi-step process involving the reaction of 2-amino-4,5-dimethyl-1,3-oxazole with 3-methyl-4-hydroxybenzaldehyde, followed by cyclization and reduction steps. The final product is obtained in the form of a white crystalline powder with a melting point of 185-187°C.
属性
IUPAC Name |
4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-9-18-14-7-5-4-6-13(14)17(10)8-15-16-11(2)12(3)19-15/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLBSSWPQBUJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1CC3=NC(=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585935.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585949.png)
![2-(4-Chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585953.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7585961.png)
![2-(Cyclohexen-1-yl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585970.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7585973.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-2-yl)methanone](/img/structure/B7585984.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7586002.png)
![(3-Fluoropyridin-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7586010.png)
